molecular formula C6H8N4 B8751270 4-amino-3-methyl-1H-Pyrazole-1-acetonitrile

4-amino-3-methyl-1H-Pyrazole-1-acetonitrile

Cat. No. B8751270
M. Wt: 136.15 g/mol
InChI Key: YRVHQOKCHHBNIW-UHFFFAOYSA-N
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Patent
US09040547B2

Procedure details

A mixture of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (2.6 g, 15.7 mmol), NH4Cl (3.4 g, 62.7 mmol) and Fe powder (3.5 g, 62.7 mmol) in MeOH (60 mL) and water (12 mL) was stirred at 80° C. for 2 days. The mixture was filtered, concentrated and the residue was purified by flash chromatography (MeOH: CH2Cl2 20:1) to give the title compound (440 mg, 15% yield) as brown oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([N+:7]([O-])=O)=[CH:5][N:4]([CH2:10][C:11]#[N:12])[N:3]=1.[NH4+].[Cl-]>CO.O.[Fe]>[NH2:7][C:6]1[C:2]([CH3:1])=[N:3][N:4]([CH2:10][C:11]#[N:12])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CC1=NN(C=C1[N+](=O)[O-])CC#N
Name
Quantity
3.4 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (MeOH: CH2Cl2 20:1)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC=1C(=NN(C1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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